Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate
Description
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Properties
IUPAC Name |
methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)8-5-7-3-2-4-14-9(7)11-6-8/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESYYXCOIIREIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=C1)OCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155258 | |
| Record name | 2H-Pyrano[2,3-b]pyridine-6-carboxylic acid, 3,4-dihydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414864-15-5 | |
| Record name | 2H-Pyrano[2,3-b]pyridine-6-carboxylic acid, 3,4-dihydro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414864-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrano[2,3-b]pyridine-6-carboxylic acid, 3,4-dihydro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate, with a CAS number of 1356163-58-0, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.20 g/mol
- Structure : The compound features a pyridine ring fused to a pyran ring, which contributes to its unique biological properties.
1. Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of pyrano[2,3-b]pyridine compounds exhibit significant anti-inflammatory effects. In particular, studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes. For instance, some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
2. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Compounds with similar structures have shown broad-spectrum antimicrobial activity against various pathogens. For example, studies on related pyrano derivatives indicated minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against common bacterial strains .
3. Antitumor Activity
Some research highlights the potential of pyrano derivatives as anticancer agents. The biological investigations have revealed that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific receptors and enzymes within the body:
- Enzyme Modulation : The compound acts as a modulator of enzyme activity, particularly influencing pathways involved in inflammation and pain perception.
- Cell Signaling : It has been noted to affect calcium mobilization in cells through interactions with metabotropic glutamate receptor 2 (mGluR2), indicating its role in cellular signaling processes.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds within the pyrano series:
Scientific Research Applications
Pharmacological Properties
Methyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate has been identified as a potential therapeutic agent due to its interaction with specific biological targets. One of the notable pharmacological activities includes its role as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2). This interaction is significant for the treatment of neurological disorders, as mGluR2 is implicated in various conditions such as anxiety, depression, and schizophrenia. Research indicates that modulation of this receptor can influence calcium signaling pathways within cells, thereby affecting neurotransmitter release and neuronal excitability .
Anti-inflammatory Effects
Studies have suggested that this compound exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases. This effect may be mediated through the modulation of signaling pathways associated with inflammation.
Enzyme Modulation
The compound acts as a modulator of various enzymes, influencing biochemical pathways critical for cellular function. Its ability to interact with enzymes suggests potential applications in drug design aimed at regulating enzyme activity in metabolic disorders.
Cellular Signaling
Research highlights the role of this compound in cellular signaling pathways. It has been observed to alter gene expression and metabolic processes in cell lines such as HEK 293 cells. The compound's influence on calcium mobilization underscores its importance in cellular communication and signaling dynamics .
Chemical Synthesis
The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can serve as a building block for synthesizing more complex heterocyclic compounds or for functionalizing existing pharmaceutical agents .
Neurological Research
In a study focusing on the effects of this compound on mGluR2 activity, researchers found that varying concentrations of the compound led to significant changes in calcium signaling within neuronal cells. This research supports its potential application in developing treatments for conditions like anxiety and depression by modulating glutamate signaling pathways .
Inflammatory Disease Models
Another case study evaluated the anti-inflammatory effects of this compound in animal models of arthritis. The results demonstrated a marked reduction in inflammation markers when treated with this compound, suggesting its therapeutic potential for inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
